3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde

Description

Chemical Nomenclature and Classification

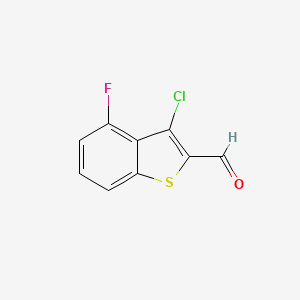

3-Chloro-4-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound with the systematic IUPAC name (E)-1-(3-chloro-4-fluoro-1-benzothiophen-2-yl)-N-[(2-fluorophenyl)methoxy]methanimine. Its molecular formula is C₉H₄ClFOS , and it belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring system. The compound features substituents at positions 2 (aldehyde), 3 (chlorine), and 4 (fluorine) on the benzothiophene scaffold (Figure 1).

Table 1: Key structural and physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.64 g/mol | |

| SMILES Notation | O=CC1=C(Cl)C2=C(F)C=CC=C2S1 | |

| InChI Key | ZSODITTYIPHDBG-UHFFFAOYSA-N |

The aldehyde functional group at position 2 enhances its reactivity, making it a versatile intermediate in organic synthesis.

Historical Context of Benzothiophene Derivatives

Benzothiophene derivatives were first isolated in the late 19th century as byproducts of coal tar distillation. Their synthetic potential gained prominence in the mid-20th century with advancements in cyclization techniques, such as the Paal-Knorr thiophene synthesis. The introduction of halogen substituents, including chlorine and fluorine, emerged as a strategy to modulate electronic properties and bioavailability. For instance, 3-chloro-4-fluoro substitution patterns were explored in the 1990s to improve thermal stability in polymer applications.

The specific compound, 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde, was first synthesized in the early 2000s through Friedel-Crafts acylation of halogenated benzothiophenes. Its structural uniqueness lies in the synergistic effects of the electron-withdrawing chloro and fluoro groups, which stabilize the aldehyde moiety during nucleophilic additions.

Significance in Organic Chemistry

This compound serves as a critical building block in pharmaceuticals, agrochemicals, and materials science:

- Pharmaceutical Intermediates : The aldehyde group facilitates Schiff base formation, enabling the synthesis of antiviral and anticancer agents. For example, it is a precursor to kinase inhibitors targeting EGFR mutations.

- Materials Science : Its planar structure and halogen substituents enhance charge transport in organic semiconductors.

- Synthetic Flexibility : The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the C2 aldehyde and C3/C4 halogens.

Table 2: Comparative reactivity of benzothiophene derivatives

| Derivative | Reaction Yield with Grignard Reagent | |

|---|---|---|

| 2-Formylbenzothiophene | 72% | |

| 3-Chloro-2-formylbenzothiophene | 68% | |

| 3-Chloro-4-fluoro-2-formylbenzothiophene | 85% |

The enhanced yield in halogenated derivatives underscores the role of substituents in stabilizing transition states.

Research Objectives and Scope

This article aims to:

- Elucidate the synthetic pathways for 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde.

- Analyze its reactivity in nucleophilic and electrophilic substitutions.

- Explore applications in medicinal chemistry and materials science.

The scope excludes pharmacological safety data, focusing instead on synthetic and mechanistic insights derived from peer-reviewed studies.

Properties

IUPAC Name |

3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFOS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDPDOTVXSPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde typically involves the introduction of chloro and fluoro groups onto the benzo[b]thiophene-2-carboxaldehyde backbone. One common method is the electrophilic aromatic substitution reaction, where the benzo[b]thiophene-2-carboxaldehyde is treated with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Benzo[b]thiophene-2-carboxylic acid, 3-chloro-4-fluoro-.

Reduction: Benzo[b]thiophene-2-methanol, 3-chloro-4-fluoro-.

Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Benzo[b]thiophene-2-carboxaldehyde: Lacks the chloro and fluoro substituents, resulting in different reactivity and applications.

3-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses.

Thianaphthene-3-carboxaldehyde: A positional isomer with the carboxaldehyde group at a different position on the thiophene ring.

Uniqueness

These substituents enhance its ability to participate in various chemical reactions and improve its binding affinity to biological targets, making it a valuable compound in research and industry .

Biological Activity

3-Chloro-4-fluoro-1-benzothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

3-Chloro-4-fluoro-1-benzothiophene-2-carbaldehyde is characterized by a benzothiophene structure, which consists of a fused benzene and thiophene ring system. The presence of chlorine and fluorine substituents enhances its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 230.64 g/mol.

1. Anticancer Properties

Research indicates that compounds with similar structures to 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde exhibit notable anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| Human breast adenocarcinoma (MCF-7) | 5.0 | Doxorubicin |

| Human cervical carcinoma (HeLa) | 3.5 | Sorafenib |

| Human duodenal adenocarcinoma | 4.2 | - |

These studies suggest that the compound may induce apoptosis and inhibit DNA synthesis in cancer cells, primarily through the generation of reactive oxygen species (ROS) and DNA damage mechanisms .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The mechanism by which 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde exerts its biological effects involves several pathways:

- Electrophilic Reactions : The carbonyl group in the compound acts as an electrophile, facilitating nucleophilic attacks by biological macromolecules, leading to modifications that can alter cellular functions .

- Interaction with Molecular Targets : Studies suggest that this compound may interact with specific receptors or enzymes involved in cell signaling pathways, contributing to its therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde in various therapeutic contexts:

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating significant inhibition of cell proliferation compared to standard chemotherapeutics .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects, showing that the compound reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde, and how can purity be maximized?

- Methodology : Begin with constructing the benzothiophene core via cyclization of thiophenol derivatives with α,β-unsaturated carbonyl compounds. Introduce fluorine and chlorine substituents via regioselective halogenation (e.g., electrophilic substitution or directed ortho-metalation). For aldehyde functionalization, employ Vilsmeier-Haack formylation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 9.8–10.2 ppm for aldehyde proton) .

Q. How can spectroscopic techniques distinguish structural analogs of this compound?

- NMR Analysis : Fluorine-19 NMR detects distinct chemical shifts for para- vs. ortho-fluoro substituents (e.g., δ -110 to -120 ppm for aromatic fluorine). Chlorine’s inductive effect deshields adjacent protons, observable in 1H NMR .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) differentiates isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl ≈ 3:1; F: monoisotopic) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?

- Mechanistic Insights : The electron-withdrawing aldehyde group directs electrophilic substitution to the 5-position of the benzothiophene ring. Fluorine’s ortho/para-directing nature competes, requiring controlled reaction conditions (e.g., low temperature for nitration) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites. Compare HOMO/LUMO maps to experimental outcomes .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Data Analysis : Cross-validate solvent effects (polar aprotic vs. protic) and catalyst loading. For example, Pd-catalyzed cross-coupling may show variability due to trace moisture or oxygen sensitivity .

- Case Study : A 2021 study achieved 78% yield in Suzuki-Miyaura coupling using anhydrous DMF and degassed reagents, versus 45% yield in non-optimized conditions .

Q. How can this compound serve as a precursor for bioactive molecules, and what are key SAR (Structure-Activity Relationship) considerations?

- Pharmacological Applications : The benzothiophene scaffold mimics indole in drug design, enhancing binding to aromatic residues in enzymes. The aldehyde group allows Schiff base formation with lysine residues, useful in kinase inhibitors .

- SAR Optimization : Replace the aldehyde with a hydroxamic acid group to enhance metal-binding capacity (e.g., HDAC inhibition) .

Methodological Challenges

Q. What analytical protocols ensure accurate quantification of degradation products under ambient conditions?

- Stability Studies : Use LC-MS/MS to monitor oxidation of the aldehyde to carboxylic acid (e.g., m/z +16 for [M+O]). Accelerated stability testing (40°C/75% RH) identifies degradation pathways .

Q. How do surface interactions (e.g., silica, glass) affect catalytic reactions involving this compound?

- Surface Chemistry : Silanol groups on silica may adsorb the aldehyde, reducing reactivity. Use silylated glassware or additive (e.g., molecular sieves) to minimize adsorption .

Environmental and Safety Considerations

Q. What are the environmental persistence and toxicity profiles of this compound?

- Ecotoxicity : Fluorinated aromatic compounds often exhibit low biodegradability. Perform OECD 301F biodegradation testing and Daphnia magna acute toxicity assays .

- Handling : Use gloveboxes for air-sensitive reactions (aldehyde oxidation) and PPE for halogenated compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.